molecular formula C24H19Cl2NO4 B2812415 3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1699437-86-9

3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2812415
CAS No.: 1699437-86-9
M. Wt: 456.32
InChI Key: UAHPXJGYPMHWRP-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a synthetic amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected amine and a 3,5-dichlorophenyl substituent. Its structure comprises a propanoic acid backbone with a chiral center at the 2-position, where the Fmoc group provides stability during solid-phase peptide synthesis (SPPS). The 3,5-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHPXJGYPMHWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorophenylacetic acid and Fmoc-protected amino acids.

    Formation of the Intermediate: The 3,5-dichlorophenylacetic acid is first converted to an activated ester or acid chloride, which then reacts with the Fmoc-protected amino acid to form an intermediate.

    Coupling Reaction: The intermediate undergoes a coupling reaction with a suitable reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, may also be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a significant building block in the development of pharmaceuticals. Its structure allows for the introduction of specific functional groups that can enhance biological activity or selectivity towards certain targets.

Key Applications:

  • Drug Development: The compound's ability to act as a non-natural amino acid makes it suitable for incorporation into peptide-based drugs. This can potentially improve the pharmacokinetic properties of the resulting peptides, such as stability and bioavailability .
  • Targeting Specific Receptors: Its structural features allow for modifications that can enhance binding affinity to specific biological receptors, making it valuable in designing targeted therapies.

Peptide Synthesis

The presence of the fluorenylmethoxycarbonyl (Fmoc) group in this compound indicates its utility in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used to protect amino groups during peptide synthesis, facilitating stepwise assembly of peptides.

Synthesis Process:

  • The Fmoc group can be selectively removed under mild basic conditions, allowing for the coupling of subsequent amino acids without affecting other protective groups .
  • This method has been optimized to reduce the number of steps and improve yields compared to traditional methods, making it a preferred choice for synthesizing complex peptides .

Case Study 1: Synthesis Optimization

Research conducted on the synthesis of derivatives of 3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid demonstrated a streamlined approach that reduced reaction times and increased yields. The use of tetrahydrofuran as a solvent and pyridinium p-toluenesulfonate as a catalyst was noted to enhance reaction efficiency significantly .

Studies evaluating the biological activity of synthesized peptides incorporating this compound showed promising results in terms of binding affinity to cancer-related targets. Techniques such as surface plasmon resonance were employed to quantify these interactions, indicating potential therapeutic applications in oncology .

Comparative Analysis Table

Application AreaDescriptionKey Benefits
Medicinal ChemistryBuilding block for pharmaceuticalsEnhances drug efficacy and specificity
Peptide SynthesisUtilized in solid-phase synthesisStreamlined process with high yields
Biological ResearchInvestigating receptor interactionsPotential for targeted therapies in cancer

Mechanism of Action

The mechanism of action of ®-3-(3,5-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the Fmoc group provides stability and protection during biochemical reactions.

Comparison with Similar Compounds

3,5-Difluorophenyl Analog

  • Structure: (R)- or (S)-2-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid
  • This may enhance metabolic stability compared to chloro analogs . Applications: Used in peptide synthesis for introducing fluorinated aromatic side chains, which can modulate target binding affinity .
  • Data: CAS Number Molecular Formula Molecular Weight Supplier 205526-24-5 (S) C₂₄H₂₀F₂NO₄ 440.42 g/mol MedChemExpress 205526-25-6 (R) C₂₄H₂₀F₂NO₄ 440.42 g/mol AK Scientific

3-Fluorophenyl Analog

  • Structure: (S)-2-(Fmoc-amino)-3-(3-fluorophenyl)propanoic acid
  • Data: CAS Number Molecular Formula Molecular Weight Similarity Score 205526-24-5 C₂₄H₂₀FNO₄ 422.43 g/mol 0.96

4-Nitrophenyl Analog

  • Structure: (3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid
  • Key Differences :
    • Electron-Withdrawing Group : The nitro group significantly increases acidity and may alter UV-Vis absorption properties, making it useful in spectroscopic studies .
  • Data :

    CAS Number Molecular Formula Molecular Weight Supplier
    507472-26-6 C₂₄H₂₀N₂O₆ 432.43 g/mol American Elements

Aromatic vs. Aliphatic Substituents

Cyclohexyl Derivative

  • Structure: 2-Cyclohexyl-2-(Fmoc-amino)acetic acid
  • Key Differences :
    • Hydrophobicity : The cyclohexyl group increases lipophilicity, which may enhance membrane permeability in drug candidates .

Mercapto Derivative

  • Structure: (R)-2-(Fmoc-amino)-3-mercaptopropanoic acid
  • Key Differences :
    • Reactivity : The thiol (-SH) group enables disulfide bond formation, critical for stabilizing peptide tertiary structures .

Stereochemical Variations

  • Enantiomers: The (R)- and (S)-forms of 3,5-difluorophenyl analogs exhibit distinct chiral properties, impacting biological activity and synthetic utility. For example, the (S)-enantiomer (CAS 205526-24-5) is prioritized in SPPS for compatibility with L-amino acid-based peptides .

Functional Group Modifications

  • Selenadiazol/Thiadiazol Derivatives :
    • FAA7995 (Se) and FAA8020 (S) incorporate nitrobenzene fused with selenium or sulfur heterocycles. These groups introduce fluorescence or redox-active properties, expanding applications in bioimaging or enzyme studies .

Research Findings and Implications

  • Safety Profile : Mercapto derivatives (e.g., CAS 135248-89-4) exhibit acute toxicity and require stringent handling protocols, suggesting that dichlorophenyl analogs may also necessitate similar precautions .
  • Stereoselectivity : Enantiomeric purity is critical for peptide functionality, as seen in the preferential use of (S)-3,5-difluorophenyl derivatives in SPPS .

Biological Activity

3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known by its CAS number 1260614-80-9, is a synthetic compound notable for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H19Cl2NO4
  • Molecular Weight : 456.32 g/mol
  • Functional Groups : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids, and a dichlorophenyl moiety that enhances its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The dichlorophenyl group is hypothesized to enhance the compound's interaction with specific molecular targets in cancer pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are crucial in cell signaling and metabolism.
  • Neuroprotective Effects : Some research points towards potential neuroprotective properties, where the compound may mitigate oxidative stress and inflammation in neuronal cells.

The proposed mechanisms of action for 3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid include:

  • Binding Affinity : The presence of the dichlorophenyl group increases binding affinity to target proteins or receptors, enhancing its efficacy.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival, leading to altered cellular responses.

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated potent cytotoxicity compared to standard chemotherapeutic agents.
  • Enzymatic Activity Assays : In vitro assays showed that the compound effectively inhibited specific kinases involved in cancer progression, suggesting a mechanism for its anticancer effects.

Data Tables

Biological ActivityObserved EffectReference
AnticancerReduced cell viability in cancer lines
Enzyme InhibitionInhibition of kinase activity
NeuroprotectionDecreased oxidative stress markers

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid352351-62-3Different dichlorophenyl substitution
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic acid1699437-86-9Features tritylthio instead of dichlorophenyl
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4-dichlorophenyl)propanoic acid352351-61-2Similar structure but different substitution pattern

Q & A

Q. Basic

  • Reverse-phase HPLC : Optimal for separating polar impurities; C18 columns with acetonitrile/water gradients are standard .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) resolves intermediates .
  • Recrystallization : Methanol/water mixtures improve crystallinity for X-ray analysis .

How is structural characterization performed for this compound?

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm backbone connectivity and substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 471.2) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .

How does stereochemistry influence the compound’s reactivity in peptide coupling?

Advanced
The (S)-configuration at the α-carbon enhances coupling efficiency due to reduced steric hindrance. Studies on analogs show:

  • D-amino acids : Reduce coupling yields by 30–40% due to mismatched stereoelectronic effects .
  • Racemization risks : Elevated pH (>9) during deprotection can invert chirality; monitored via Marfey’s reagent .

What methodologies identify interactions between this compound and biological targets?

Q. Advanced

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KdK_d = 2.3 µM for kinase inhibitors) .
  • Fluorescence polarization assays : Measure displacement of labeled ligands (IC50_{50} values correlate with substituent electronegativity) .
  • Molecular docking : Predicts binding modes using Schrödinger Suite; chlorine atoms enhance hydrophobic pocket interactions .

How should researchers address contradictory data in synthesis optimization?

Q. Advanced

  • Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, solvent polarity) resolves yield discrepancies. For example, DMF improves solubility but risks carbamate formation at >50°C .
  • HPLC-MS tracking : Identifies side products (e.g., diastereomers or Fmoc-deprotected intermediates) .
  • Statistical validation : ANOVA compares batch-to-batch variability (p < 0.05 indicates significant factors) .

What role do substituents (e.g., dichlorophenyl) play in chemical stability?

Q. Advanced

  • Electron-withdrawing groups : The 3,5-dichloro substitution stabilizes the aryl ring against oxidative degradation (t1/2_{1/2} increases from 12 to 48 hrs vs. non-halogenated analogs) .
  • Steric effects : Ortho-substituents reduce hydrolysis rates at the amide bond by 60% compared to para-substituted analogs .

How does this compound compare to structural analogs in medicinal chemistry?

Q. Advanced

CompoundKey DifferencesBiological Impact
3-(3,5-Difluorophenyl) analogFluorine’s electronegativity20% lower IC50_{50} in kinase assays
3-(Naphthalen-1-yl) analogLarger aromatic systemEnhanced π-stacking but reduced solubility
3-Cyclobutyl analogAliphatic substituent50% lower metabolic clearance

What strategies optimize reaction conditions for improved yield?

Q. Advanced

  • Microwave-assisted synthesis : Reduces coupling time from 12 hrs to 45 mins (yield increases from 65% to 82%) .
  • Low-temperature deprotection : −20°C in TFA/DCM minimizes racemization (<2%) .
  • Catalytic additives : DMAP (5 mol%) accelerates Fmoc removal without side reactions .

Which analytical techniques ensure purity and identity in batch validation?

Q. Advanced

  • Chiral HPLC : Confirms enantiomeric excess (>99% for (S)-isomer) using Chiralpak AD-H columns .
  • TGA/DSC : Detects solvent residues (<0.1% w/w) and polymorphic transitions .
  • 2D NMR (HSQC, NOESY) : Maps 1^1H-13^13C correlations and spatial proximities for impurity profiling .

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